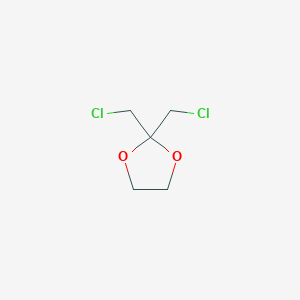

2,2-Bis(chloromethyl)-1,3-dioxolane

説明

Overview of 1,3-Dioxolane (B20135) Chemistry and its Significance in Organic and Polymer Science

The 1,3-dioxolane ring is a heterocyclic acetal (B89532), a functional group of significant importance in organic chemistry. wikipedia.org Dioxolanes are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under various reaction conditions, particularly in the presence of nucleophiles and bases. organic-chemistry.org This protective strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from unwanted reactions while other parts of the molecule are modified. organic-chemistry.org The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org

Beyond their role as protecting groups, 1,3-dioxolanes are also utilized as solvents and, significantly, as comonomers in the production of polyacetals. wikipedia.orgnih.gov The ring-opening polymerization of 1,3-dioxolane, often initiated by Lewis acids, leads to the formation of poly(1,3-dioxolane) (PDOL), a polymer with applications in areas like solid polymer electrolytes for lithium metal batteries. rsc.orgoup.com The ability of the dioxolane ring to undergo polymerization makes it a valuable component in materials science.

Research Rationale and Academic Importance of 2,2-Bis(chloromethyl)-1,3-Dioxolane

The academic importance of this compound stems primarily from its bifunctional nature. The two chloromethyl groups are reactive sites that can participate in a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities onto the dioxolane scaffold, making it a versatile intermediate for synthesizing more complex molecules.

In the realm of polymer chemistry, this bifunctionality is particularly significant. It enables the compound to act as a crosslinking agent or a monomer in polymerization reactions, leading to the formation of polyesters and other polymers with modified properties. biosynth.com The presence of chlorine atoms also influences the reactivity and properties of the resulting polymers.

Scope and Objectives of Academic Investigations on the Chemical Compound

Academic investigations into this compound are focused on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity is a primary objective. This includes exploring different catalysts and reaction conditions. Characterization involves the use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm the structure and purity of the synthesized compound. prepchem.com

Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of chemical transformations. This includes studying its behavior in polymerization reactions and nucleophilic substitutions.

Polymer Synthesis and Modification: A significant area of research is the use of this compound as a monomer or crosslinking agent to create novel polymers. biosynth.com Researchers are exploring how its incorporation affects the thermal, mechanical, and chemical properties of the resulting materials.

Applications as an Intermediate: Investigations also focus on utilizing this compound as a starting material for the synthesis of other valuable chemical compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-bis(chloromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJYNPLJBTVKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299575 | |

| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-50-1 | |

| Record name | NSC131448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 2,2 Bis Chloromethyl 1,3 Dioxolane

Classical and Contemporary Synthesis Pathways

Traditional and current methods for synthesizing 2,2-bis(chloromethyl)-1,3-dioxolane often rely on well-established chemical transformations, including acid-catalyzed cyclization and direct chlorination reactions. These pathways are valued for their reliability and are foundational in the production of this dioxolane derivative.

Acid-Catalyzed Cyclization of Chloromethyl Precursors

A primary and direct route to this compound involves the acid-catalyzed cyclization of 1,3-dichloro-2-propanone with ethylene (B1197577) glycol. This reaction, a classic example of ketalization, proceeds by the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of the ketone. An acid catalyst, such as p-toluenesulfonic acid, is typically employed to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating the reaction. The process is reversible and often requires the removal of water to drive the equilibrium towards the formation of the dioxolane product. When heated under acidic conditions, the compound can hydrolyze to form dihydroxyacetone and p-toluenesulfonic acid. biosynth.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of 1,3-dichloro-2-propanone by the acid catalyst. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group, and the elimination of a water molecule leads to the formation of the stable 1,3-dioxolane (B20135) ring.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| 1,3-dichloro-2-propanone | Ethylene glycol | Acid (e.g., p-toluenesulfonic acid) | This compound | nih.gov |

Direct Chlorination of Hydroxymethylated Dioxolane Analogues

Another significant synthetic approach is the direct chlorination of 2,2-bis(hydroxymethyl)-1,3-dioxolane. This transformation of primary alcohols to alkyl chlorides is effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction typically proceeds with high efficiency, with reported yields often exceeding 80%. The use of stoichiometric amounts of thionyl chloride is crucial, and the reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the formation of byproducts.

The mechanism involves the reaction of the hydroxyl group with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 reaction, leading to the formation of the chloromethyl group and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. The synthesis of the precursor, 2,2-bis(hydroxymethyl)-1,3-dioxolane, can be accomplished through the condensation of ethylene glycol and formaldehyde (B43269) under acidic conditions.

| Starting Material | Reagent | Product | Reported Yield | Ref. |

| 2,2-bis(hydroxymethyl)-1,3-dioxolane | Thionyl chloride (SOCl₂) | This compound | >80% |

Catalytic Chlorination Processes in Vapor Phase

For large-scale industrial production, catalytic chlorination in the vapor phase presents a scalable option. This method involves the reaction of a suitable precursor, such as 2,2-dimethyl-1,3-dioxolane (B146691), with chlorine gas at elevated temperatures and pressures. A patent for a related process involving 2,2-bis(perhaloalkyl)-1,3-dioxolanes suggests reaction temperatures in the range of 250-300°C and pressures of 10-20 atm. google.com The molar ratio of chlorine to the dioxolane substrate is typically maintained between 4:1 and 5:1.

To enhance the efficiency and selectivity of the chlorination, heterogeneous catalysts are often employed. These catalysts, which can include metals such as lanthanum (La), nickel (Ni), or iron (Fe) supported on carbon, facilitate the radical chlorination mechanism. While this method allows for continuous production, challenges remain in controlling the selectivity to prevent over-chlorination, which can lead to the formation of tetrachloro byproducts, and in managing the exothermic nature of the reaction.

| Substrate | Reagent | Temperature | Pressure | Catalyst | Product | Ref. |

| 2,2-dimethyl-1,3-dioxolane | Chlorine gas | 250-300°C | 10-20 atm | La, Ni, or Fe on Carbon | This compound | google.com |

Green Chemistry and Atom-Economical Synthetic Innovations

Cycloaddition Reactions from Epichlorohydrin (B41342)

Cycloaddition reactions offer an atom-economical pathway for the synthesis of the dioxolane ring system. An analogous reaction involves the cycloaddition of epichlorohydrin with acetone (B3395972), catalyzed by boron trifluoride etherate, to produce 2,2-dimethyl-4-chloromethyl-1,3-dioxolane. rasayanjournal.co.in This reaction provides a model for the synthesis of related dioxolane structures. The mechanism involves the Lewis acid-catalyzed opening of the epoxide ring of epichlorohydrin, creating an electrophilic center that is subsequently attacked by the carbonyl oxygen of the ketone. The resulting intermediate then undergoes intramolecular cyclization to form the 1,3-dioxolane ring. This method is advantageous as it builds the core structure in a single, efficient step.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Epichlorohydrin | Acetone | Boron trifluoride etherate | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | rasayanjournal.co.in |

Application of Supported Heteropolyacid Catalysts

Supported heteropolyacids (HPAs) are emerging as highly effective and reusable solid acid catalysts for a variety of organic transformations, aligning with the principles of green chemistry. mdpi.com While their direct application in the synthesis of this compound is an area of ongoing research, their proven efficacy in related reactions, such as the synthesis of dimethyl ether and various heterocyclic compounds, highlights their potential. mdpi.comresearchgate.net

HPAs, such as tungstophosphoric acid (PW₁₂) immobilized on supports like bentonite, offer strong Brønsted acidity, are thermally stable, and can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption. mdpi.com The application of such catalysts in the acid-catalyzed cyclization of 1,3-dichloro-2-propanone and ethylene glycol could offer a more environmentally benign alternative to traditional homogeneous acid catalysts. The catalytic activity of HPAs can be tuned by altering their composition, for instance, by doping with other metals. researchgate.net

| Catalyst Type | Support | Potential Application | Advantages | Ref. |

| Tungstophosphoric acid (PW₁₂) | Bentonite | Acid-catalyzed cyclization | Reusable, solid catalyst, high acidity | mdpi.com |

| Preyssler-type heteropolyacid | None (bulk) | Pseudo-multicomponent reactions | Solvent-free conditions | mdpi.com |

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on maximizing reaction efficiency and product yield through the careful control of catalysts, reagents, and reaction conditions. A primary synthetic route involves the acid-catalyzed ketalization of 1,3-dichloroacetone (B141476) with ethylene glycol. wikipedia.org A key strategy to enhance yield in this reversible reaction is the continuous removal of water, which drives the equilibrium toward the product. organic-chemistry.orgresearchgate.net This is often accomplished using a Dean-Stark apparatus during reflux in a suitable solvent like toluene. organic-chemistry.org

Another synthetic pathway is the direct chlorination of a precursor diol, 2,2-bis(hydroxymethyl)-1,3-dioxolane. This reaction, when carried out with thionyl chloride (SOCl₂) in a solvent such as tetrahydrofuran (B95107) (THF) at reflux, can achieve yields exceeding 80%, provided that moisture is rigorously excluded. dntb.gov.ua

The choice of catalyst is paramount in the synthesis of dioxolanes, directly impacting reaction rates and efficiency. The formation of the 1,3-dioxolane ring from a carbonyl compound and a diol is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org

Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective. organic-chemistry.orgdntb.gov.ua Solid acid catalysts are also widely used due to their ease of separation and reusability. Examples include ion-exchange resins like Dowex 50 and sulfonated silica (B1680970) (SiO₂-SO₃H), which are effective in promoting water-forming reactions such as ketalization. acs.orgscielo.br The reaction rate and yield generally increase with higher concentrations of acid, corresponding to a greater number of active Brønsted sites. researchgate.netdntb.gov.ua

Lewis Acids: Lewis acids are also potent catalysts for this transformation. Boron trifluoride etherate (BF₃·OEt₂) is used to catalyze the reaction between epoxides and ketones to form dioxolanes. researchgate.net Other effective Lewis acid catalysts include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). smolecule.com

Other Initiators: In some procedures, reagents like iodine have been used to catalyze the formation of cyclic acetals under neutral, aprotic conditions. scielo.br Furthermore, a more specialized, high-temperature (250–300°C) vapor-phase catalytic chlorination of a precursor like 2,2-dimethyl-1,3-dioxolane represents a scalable industrial method. dntb.gov.ua

Interactive Table: Catalysts in Dioxolane Synthesis

| Catalyst Type | Specific Example | Typical Application | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Ketalization of carbonyls with diols | organic-chemistry.org |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Condensation of diols and carbonyls | dntb.gov.ua |

| Solid Acid | Dowex 50 Resin | Ketalization of acetals with diols | acs.org |

| Solid Acid | Sulfonated Silica (SiO₂-SO₃H) | Ketalization of ketones with diols | scielo.br |

| Lewis Acid | Boron Trifluoride Etherate | Reaction of epoxides with ketones | researchgate.net |

| Lewis Acid | TMSOTf | Preparation of cyclic acetals | smolecule.com |

For the specific synthesis of this compound from ethylene glycol and 1,3-dichloroacetone, the reactants are symmetrical, which simplifies stereochemical and regiochemical considerations. The ethylene glycol is symmetrical, and the two chloromethyl groups are attached to the same carbon of the ketone, making the resulting product achiral and without regioisomers.

However, in the broader context of dioxolane synthesis, these factors are critical. For instance, the reaction of unsymmetrical diols or the formation of dioxolanes from alkenes involves significant stereochemical challenges. Research on the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid demonstrates highly stereoselective formation of substituted 1,3-dioxolanes. wikipedia.org The stereochemical outcome is dictated by the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate and the subsequent stereoselective trapping of this cation by a nucleophile. wikipedia.orgorganic-chemistry.org The stereochemistry of the starting alkene (cis or trans) directly determines the stereochemistry of the final dioxolane product. wikipedia.org The diastereoselectivity of the nucleophilic attack on the cation intermediate can be influenced by steric factors from substituents on the dioxolane ring. wikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for controlling the synthesis and minimizing byproducts. The most common formation mechanism is the acid-catalyzed reaction of a carbonyl group with a diol.

The acid-catalyzed formation of a 1,3-dioxolane proceeds through a series of well-understood intermediates. researchgate.net The mechanism involves:

Protonation: The acid catalyst protonates the carbonyl oxygen of the ketone (e.g., 1,3-dichloroacetone), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of the diol (ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added ether oxygen to one of the other hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium or carboxonium ion.

Intramolecular Cyclization: The remaining hydroxyl group on the diol chain attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

Deprotonation: The resulting protonated 1,3-dioxolane is deprotonated, typically by the conjugate base of the acid or a water molecule, to yield the final product and regenerate the acid catalyst. researchgate.net

In other synthetic pathways, such as the stereoselective synthesis from alkenes, a key intermediate is the 1,3-dioxolan-2-yl cation . wikipedia.orgorganic-chemistry.org The formation and subsequent trapping of this cation are the critical steps that determine the stereochemical outcome of the reaction. wikipedia.org Computational studies on related acetal (B89532) formation reactions have been used to predict the activation energies of transition states for various pathways. researchgate.net

Detailed kinetic modeling and activation energy determination for the specific synthesis of this compound are not extensively reported in the reviewed literature. However, kinetic studies on analogous dioxolane formation reactions, such as the synthesis of solketal (B138546) from glycerol (B35011) and acetone, provide valuable insights. These studies often show that the reaction rate is dependent on catalyst concentration and type. researchgate.netdntb.gov.ua For the cycloaddition of epichlorohydrin and acetone, a kinetic model has been developed, indicating the reaction is atom-economical and green.

Kinetic studies have also been performed on the degradation of the 1,3-dioxolane ring system. For example, the gas-phase reaction of hydroxyl (OH) radicals with the parent 1,3-dioxolane has been studied using pulsed laser photolysis-laser induced fluorescence. While this is a degradation reaction and not a formation reaction, it provides an example of kinetic analysis applied to the dioxolane structure. The Arrhenius expression for this reaction was determined, providing data on the rate coefficient and its temperature dependence.

Interactive Table: Kinetic Data for the Reaction of OH Radicals with 1,3-Dioxolane

| Parameter | Value | Units | Temperature Range (K) | Reference |

|---|---|---|---|---|

| Pre-exponential factor (A) | (6.70 ± 0.86) × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | 243–372 | |

| Activation Energy (Ea) / R | -(154 ± 36) | K | 243–372 | |

| Rate Coefficient (k) at 298 K | (11.1 ± 0.9) x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | 298 |

(Note: The data in this table pertains to the gas-phase degradation of the parent 1,3-dioxolane by OH radicals, not the synthesis of this compound.)

Chemical Reactivity and Transformation Studies of 2,2 Bis Chloromethyl 1,3 Dioxolane

Reactivity Profile of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring, a cyclic ketal, exhibits reactivity patterns typical of this functional group, primarily characterized by its susceptibility to acid-catalyzed hydrolysis and its relative stability under neutral and basic conditions.

Ring-Opening Characteristics and Pathways

The 1,3-dioxolane ring of 2,2-bis(chloromethyl)-1,3-dioxolane is prone to cleavage under acidic conditions, a characteristic inherent to acetal (B89532) and ketal functionalities. organic-chemistry.org This process, known as hydrolysis, results in the regeneration of the parent carbonyl compound and diol. The generally accepted mechanism for the acid-catalyzed hydrolysis of ketals involves several key steps. researchgate.netrsc.org

The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). The departure of the leaving group is facilitated by the electron-donating ability of the second oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This step is often the rate-determining step of the reaction. Finally, the oxocarbenium ion is attacked by water, and subsequent deprotonation yields the original ketone (1,3-dichloroacetone in this case) and ethylene (B1197577) glycol.

The presence of the electron-withdrawing chloromethyl groups at the C2 position is expected to influence the rate of this ring-opening reaction. These groups can destabilize the intermediate oxocarbenium ion, potentially slowing down the hydrolysis compared to dioxolanes with electron-donating substituents.

Ring-opening polymerization of dioxolane derivatives can also occur, often initiated by cationic catalysts. rsc.orgresearchgate.net While specific studies on the ring-opening polymerization of this compound are not extensively detailed in the provided results, the general principles of cationic ring-opening polymerization of cyclic acetals would apply. arxiv.org This process typically involves the formation of a propagating oxocarbenium ion at the end of the polymer chain.

Stability of the Dioxolane Moiety under Varying Conditions

In contrast to its lability in acidic media, the 1,3-dioxolane ring is generally stable under neutral and basic conditions. organic-chemistry.org This stability makes the dioxolane group a useful protecting group for ketones and aldehydes in organic synthesis, allowing for chemical modifications at other parts of a molecule without affecting the carbonyl functionality. The compound is also noted to have some thermal stability, though prolonged heating can lead to degradation. cymitquimica.com

The stability of the dioxolane moiety in this compound allows for a wide range of chemical transformations to be carried out on the chloromethyl side chains without disrupting the cyclic ketal structure.

Reactivity of the Chloromethyl Functionalities

The two chloromethyl groups attached to the C2 position of the dioxolane ring are primary alkyl halides, making them susceptible to a variety of nucleophilic substitution reactions. The presence of two such groups offers the potential for both mono- and di-substitution, leading to a diverse array of derivatives.

Nucleophilic Substitution Reactions: Mechanisms and Selectivity

The primary chloromethyl groups of this compound readily undergo nucleophilic substitution reactions (S\textsubscript{N}2). nih.gov In these reactions, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion as a leaving group. The rate of these reactions is influenced by the concentration of both the substrate and the nucleophile.

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:

Amines: Reaction with primary or secondary amines can lead to the corresponding mono- or di-substituted amino derivatives. The initial substitution product is a primary amine, which can itself act as a nucleophile and react further to form secondary and tertiary amines. researchgate.netresearchgate.net

Azides: Sodium azide (B81097) is a common nucleophile used to introduce the azido (B1232118) group, forming 2,2-bis(azidomethyl)-1,3-dioxolane. This reaction is often a key step in the synthesis of energetic materials.

Cyanides: Nucleophilic substitution with cyanide ions, typically from potassium or sodium cyanide, can be used to introduce cyano groups. stackexchange.comstackexchange.comwikipedia.org

Thiocyanates: The thiocyanate (B1210189) ion can act as a nucleophile to form the corresponding thiocyanato derivatives. rsc.org

Alkoxides: Alkoxides, the conjugate bases of alcohols, can react via Williamson ether synthesis to form the corresponding ethers. libretexts.orgmasterorganicchemistry.comlibretexts.org

The selectivity of these reactions (mono- versus di-substitution) can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. Using a limited amount of the nucleophile can favor monosubstitution, while an excess will typically lead to the disubstituted product.

| Nucleophile | Reagent Example | Product Type | Reference(s) |

| Amine | RNH₂ | Amino derivative | researchgate.netresearchgate.net |

| Azide | NaN₃ | Azido derivative | |

| Cyanide | KCN | Cyano derivative | stackexchange.comstackexchange.comwikipedia.org |

| Thiocyanate | NaSCN | Thiocyanato derivative | rsc.org |

| Alkoxide | RONa | Ether | libretexts.orgmasterorganicchemistry.comlibretexts.org |

Electrophilic Activation and its Role in Chemical Transformations

The reactivity of the chloromethyl groups can be enhanced through electrophilic activation. Lewis acids are commonly employed to increase the electrophilicity of the carbon-chlorine bond, thereby facilitating nucleophilic attack. organic-chemistry.orgresearchgate.net This is particularly useful for reactions with weaker nucleophiles. For instance, Lewis acids can catalyze the formation of haloalkyl ethers from acetals and acid halides. researchgate.net While specific studies detailing the Lewis acid-promoted reactions of this compound are limited in the provided results, the general principles of Lewis acid catalysis in nucleophilic substitution are applicable. bath.ac.uk

Lewis acids can coordinate to the chlorine atom, making it a better leaving group and increasing the partial positive charge on the carbon atom, thus making it more susceptible to nucleophilic attack. This strategy can be employed to improve the efficiency of the substitution reactions discussed in the previous section.

Comparative Reactivity with Structural Analogues and Derivatives

The reactivity of this compound can be better understood by comparing it with its structural analogues.

One such analogue is 2,2-dimethyl-1,3-dioxolane (B146691) . The primary difference lies in the substituents at the C2 position. The methyl groups in 2,2-dimethyl-1,3-dioxolane are electron-donating, which would stabilize the intermediate oxocarbenium ion formed during acid-catalyzed hydrolysis. In contrast, the electron-withdrawing chloromethyl groups in this compound would destabilize this intermediate. Consequently, the acid-catalyzed ring-opening of this compound is expected to be slower than that of 2,2-dimethyl-1,3-dioxolane under identical conditions.

Another relevant structural analogue is 3,3-bis(chloromethyl)oxetane (B146354) . libretexts.orgsci-hub.se This compound features a four-membered oxetane (B1205548) ring, which is significantly more strained than the five-membered dioxolane ring. libretexts.org This increased ring strain makes the oxetane ring more susceptible to ring-opening reactions, both under acidic conditions and with nucleophiles. libretexts.orgresearchgate.net Therefore, 3,3-bis(chloromethyl)oxetane is generally more reactive towards ring-opening than this compound. However, the reactivity of the chloromethyl groups in both compounds towards nucleophilic substitution is expected to be comparable, as they are both primary alkyl chlorides.

The trifluoromethyl analogue, 2,2-bis(trifluoromethyl)-1,3-dioxolane (B156492) , provides another point of comparison. organic-chemistry.orgnih.gov The trifluoromethyl groups are significantly more electron-withdrawing than the chloromethyl groups. This would make the dioxolane ring even more resistant to acid-catalyzed hydrolysis due to greater destabilization of the oxocarbenium ion. Conversely, the high electronegativity of the fluorine atoms would make the carbon atoms of the trifluoromethyl groups less electrophilic and therefore less susceptible to nucleophilic attack compared to the chloromethyl groups.

| Compound | Ring System | C2 Substituents | Expected Ring-Opening Reactivity (Acid-Catalyzed) | Reactivity of Side Chains (Nucleophilic Substitution) |

| This compound | 1,3-Dioxolane | -CH₂Cl | Moderate | High |

| 2,2-Dimethyl-1,3-dioxolane | 1,3-Dioxolane | -CH₃ | High | N/A |

| 3,3-Bis(chloromethyl)oxetane | Oxetane | -CH₂Cl | High (due to ring strain) | High |

| 2,2-Bis(trifluoromethyl)-1,3-dioxolane | 1,3-Dioxolane | -CF₃ | Low | Low |

Monosubstituted Chloromethyl Dioxolanes: Steric and Electronic Effects

The reactivity of monosubstituted chloromethyl dioxolanes, such as 2-chloromethyl-1,3-dioxolane, in nucleophilic substitution reactions is profoundly influenced by steric and electronic factors. The carbon atom of the chloromethyl group is the primary site for nucleophilic attack. The presence of the dioxolane ring and any additional substituents can either facilitate or hinder this reaction.

Steric Effects: The bulkiness of the groups surrounding the electrophilic carbon atom plays a crucial role in the rate of S(_N)2 reactions. In the case of monosubstituted chloromethyl dioxolanes, the dioxolane ring itself imposes a certain degree of steric hindrance. When an additional substituent is present at the 2-position of the dioxolane ring, the steric bulk increases, making it more difficult for a nucleophile to approach the chloromethyl carbon. For instance, a tertiary carbon at the 2-position would present a more sterically hindered environment compared to a primary or secondary carbon, thus slowing down the rate of nucleophilic substitution.

Electronic Effects: The electronic nature of the substituents on the dioxolane ring can also modulate the reactivity of the chloromethyl group. Electron-withdrawing groups can increase the partial positive charge on the electrophilic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity of the carbon, thereby reducing the reaction rate. The oxygen atoms within the dioxolane ring are inherently electron-withdrawing, which contributes to the reactivity of the chloromethyl group.

| Substituent at C2 | Expected Steric Hindrance | Expected Electronic Effect on S(_N)2 Rate | Overall Expected Impact on Reactivity |

| Hydrogen | Low | Baseline | Reference |

| Methyl | Moderate | Electron-donating (slight decrease) | Moderate decrease |

| Phenyl | High | Electron-withdrawing (increase) | Competing effects, likely a net decrease due to sterics |

| Trifluoromethyl | Moderate | Strongly electron-withdrawing (significant increase) | Significant increase |

Perfluorinated Dioxolane Analogues: Contrasting Reactivity

The substitution of hydrogen atoms with fluorine atoms in the dioxolane ring, particularly at the 2-position, leads to significant changes in chemical reactivity. For example, 2,2-bis(trifluoromethyl)-1,3-dioxolane exhibits markedly different properties compared to its chlorinated counterpart.

A patent for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes indicates that these compounds can undergo halogenation reactions, for example, photochemical chlorination. google.com This suggests that while the trifluoromethyl groups themselves are robust, the dioxolane ring can still be functionalized under specific, often harsh, reaction conditions.

| Compound | Key Feature | Expected Reactivity in Nucleophilic Substitution |

| This compound | Weaker C-Cl bonds | More reactive |

| 2,2-Bis(trifluoromethyl)-1,3-dioxolane | Stronger C-F bonds, strong electron-withdrawing effect | Less reactive |

| 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | Additional fluorine on the dioxolane ring | Even less reactive due to increased fluorination |

Aromatic and Aliphatic Substituted Dioxolane Systems

The introduction of aromatic or aliphatic substituents at the 2-position of the dioxolane ring in place of one or both chloromethyl groups creates a diverse range of reactivity profiles.

Aromatic Substituents: When an aromatic group, such as a phenyl ring, is attached to the 2-position, both steric and electronic effects come into play. The bulky phenyl group significantly increases steric hindrance, which can slow down reactions at the 2-position. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the substituents on the aromatic ring itself. For instance, a para-nitrophenyl (B135317) group would be strongly electron-withdrawing, potentially activating the dioxolane ring towards certain reactions, while a para-methoxyphenyl group would be electron-donating. The formation of 1,3-dioxolanes from aromatic aldehydes and ketones with ethylene glycol is a common protecting group strategy, indicating their general stability under neutral and basic conditions, but lability in acidic conditions. wikipedia.org

Aliphatic Substituents: The nature of aliphatic substituents also influences reactivity. A simple methyl or ethyl group will primarily exert a steric effect and a weak electron-donating effect. As the size of the alkyl group increases (e.g., from methyl to tert-butyl), the steric hindrance becomes the dominant factor, significantly impeding reactions at the 2-position. The synthesis of 2-chloromethyl-1,3-dioxepane, a related seven-membered ring system, highlights the methods used to create such substituted cyclic acetals. prepchem.com

| Substituent Type at C2 | Primary Effect | Impact on Reactivity at C2 | Example Reaction |

| Phenyl | Steric and Electronic | Hindered, electronically tunable | Acid-catalyzed hydrolysis |

| Substituted Phenyl | Steric and Electronic (tunable) | Reactivity depends on substituent | Nucleophilic attack on the dioxolane ring |

| Methyl | Steric and weak electron-donating | Slightly hindered | Formation from ketones and diols |

| tert-Butyl | Strong Steric | Highly hindered | Protection of sterically demanding ketones |

Polymerization Chemistry and Advanced Polymeric Materials Derived from 2,2 Bis Chloromethyl 1,3 Dioxolane

Polymerization Mechanisms and Kinetics

The polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane is primarily driven by the reactivity of its 1,3-dioxolane (B20135) ring. The pendant chloromethyl groups generally remain unchanged during the initial polymerization of the cyclic acetal (B89532) but are crucial as reactive sites for subsequent modifications.

Cationic Ring-Opening Polymerization (CROP) of the Dioxolane Ring

Cationic ring-opening polymerization (CROP) stands as the main pathway for polymerizing 1,3-dioxolane and its derivatives. The reaction is initiated by cationic species, such as protons or Lewis acids, which attack an oxygen atom within the dioxolane ring.

The CROP mechanism for 1,3-dioxolanes can follow two primary routes: the Active Chain End (ACE) mechanism or the Activated Monomer (AM) mechanism. osaka-u.ac.jprsc.org In the ACE mechanism, the growing polymer chain has a cationic active center (an oxonium ion) at its terminus, which propagates by attacking a neutral monomer. Conversely, the AM mechanism involves the initial activation of a monomer by a proton, which is then attacked by a neutral nucleophilic end-group on the growing chain, like a hydroxyl group. osaka-u.ac.jprsc.org The choice of mechanism can be guided by reaction conditions; for instance, using an alcohol initiator typically favors the AM pathway. osaka-u.ac.jp

A significant hurdle in the CROP of 1,3-dioxolane is the competing formation of cyclic oligomers through a "backbiting" reaction. rsc.org This intramolecular reaction occurs when the active chain end attacks its own chain, forming stable cyclic structures and broadening the polymer's molecular weight distribution. rsc.org Conditions such as high monomer conversion and high monomer-to-initiator ratios can exacerbate the formation of these cyclic byproducts. rsc.org

The reactivity of cyclic acetals in CROP is closely tied to their basicity. capes.gov.br More basic monomers tend to be more reactive towards the cationic propagating species. Studies on the copolymerization of 1,3-dioxolane with other cyclic ethers, including 3,3-bis(chloromethyl)oxacyclobutane, have demonstrated a linear correlation between the monomer reactivity ratio and its pKb value, confirming basicity as a key determinant of reactivity. capes.gov.br Standard catalysts for the CROP of dioxolanes include Lewis acids like boron fluoride (B91410) etherate (BF₃·OEt₂) and strong protonic acids like triflic acid. capes.gov.brrsc.org

Free Radical Ring-Opening Polymerization (RROP)

Free radical ring-opening polymerization (RROP) is not a generally applicable mechanism for saturated 1,3-dioxolane rings, such as the one found in this compound. RROP of cyclic monomers necessitates a specific structural element that is vulnerable to radical attack and can promote subsequent ring cleavage. For dioxolane derivatives, this feature is typically an exocyclic double bond, as seen in 2-methylene-1,3-dioxolane (B1600948) or 4-methylene-1,3-dioxolane. researchgate.netrsc.org

In such systems, a radical initiator attacks the double bond, generating a radical on the ring. This intermediate can then undergo β-scission, which opens the ring and introduces an ester linkage into the polymer backbone. researchgate.net The saturated structure of this compound lacks the necessary feature for this radical-induced ring-opening, making it resistant to this polymerization pathway.

Copolymerization Behavior with Vinyl Monomers and Cyclic Acetals

Primarily through cationic mechanisms, this compound can be copolymerized with various monomers, including vinyl compounds and other cyclic acetals. This enables the synthesis of copolymers with tailored properties and the incorporation of functional chloromethyl groups.

With vinyl monomers like styrene (B11656), the copolymerization is typically initiated cationically. orientjchem.orgresearchgate.net For example, the copolymerization of 1,3-dioxolane (DXL) with styrene (St) has been effectively catalyzed by acid-activated montmorillonite (B579905) clay (Maghnite-H⁺). orientjchem.orgresearchgate.net The yield of the resulting poly(DXL-co-St) was found to depend on the catalyst concentration, highlighting the importance of the number of active sites. orientjchem.org

Copolymerization with other cyclic acetals or cyclic esters also proceeds via cationic pathways. The relative reactivity of the comonomers, often linked to their basicity, is a decisive factor. capes.gov.br In the cationic copolymerization of 1,3-dioxolane with the cyclic ester L-lactide, copolymers featuring acetal units within a polyester (B1180765) backbone were synthesized using triflic acid as the catalyst. rsc.org The successful incorporation of dioxolane units was verified by ¹H and ¹³C NMR spectroscopy. rsc.org

Reactivity ratios, which indicate the preference of a growing chain for adding the same or a different monomer, are crucial in copolymerization. These have been determined for the cationic copolymerization of 1,3-dioxolane (M₁) with several cyclic ethers (M₂).

| Comonomer (M₂) | r₁ (DXL) | r₂ |

| Tetrahydrofuran (B95107) | 3.5 | 0.25 |

| 3,3-Bis(chloromethyl)oxacyclobutane | 1.0 | 1.1 |

| 4-Chloromethyl-1,3-dioxolane | 1.2 | 0.75 |

| Data sourced from reference capes.gov.br. |

These data show that dioxolane is more reactive in copolymerization with tetrahydrofuran, while its reactivity is similar to that of 3,3-bis(chloromethyl)oxacyclobutane. capes.gov.br

Synthesis and Characterization of Novel Polymer Architectures

The dual functionality of this compound, with its polymerizable ring and reactive side groups, facilitates the creation of diverse and complex polymer structures.

Cross-Linked Polymers and Networks

The two chloromethyl groups on each monomer unit are ideal for forming cross-linked polymer networks. A common and controlled method involves a two-step process: first, the synthesis of a linear polymer via CROP of the dioxolane ring, followed by a post-polymerization reaction to create cross-links using the pendant chloromethyl groups.

These side chains are reactive towards nucleophilic substitution. Cross-linked networks can be formed by reacting the linear poly(this compound) with multifunctional nucleophiles. For instance, diamines or polyamines can react with the chloromethyl groups to form stable intermolecular amine linkages, creating a thermoset network. Similarly, multifunctional thiols can form thioether cross-links. This strategy is comparable to curing processes for other functional polymers, such as poly(3,3-bis-azidomethyl oxetane), where reactive side groups are utilized to build a 3D network. nih.gov The cross-link density, which governs the material's mechanical and thermal properties, can be managed by adjusting the amount of cross-linking agent or by copolymerizing the functional monomer with a non-functional one to vary the concentration of chloromethyl groups. nih.gov

Linear Copolymers Incorporating this compound Units

Linear copolymers are produced by copolymerizing this compound with other cyclic or vinyl monomers, allowing for the precise placement of functional units within various polymer backbones.

As detailed previously, cationic copolymerization is the main synthetic route. Copolymerization with monomers like styrene results in materials containing both polyether and polyvinyl segments. orientjchem.orgresearchgate.net Combining it with other cyclic acetals, such as 1,3,5-trioxane (B122180) or 1,3-dioxepane, yields polyacetal copolymers with modified characteristics. cmu.edu Furthermore, copolymerization with cyclic esters like L-lactide produces novel polyester-polyether copolymers. rsc.org

The characterization of these linear copolymers is performed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the incorporation of both monomers and to determine the copolymer composition. rsc.orgorientjchem.org

Infrared (IR) Spectroscopy : IR analysis helps to identify the characteristic functional groups from each monomer unit within the copolymer. orientjchem.org

Differential Scanning Calorimetry (DSC) : DSC measures thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers of 1,3-dioxolane and L-lactide are amorphous with a single Tg that depends on composition, varying from 8 °C to 32 °C. rsc.org The poly(DXL-co-Styrene) copolymer is semi-crystalline, with a Tg of 55.7 °C and a Tm of 141.1 °C. orientjchem.org

Gel Permeation Chromatography (GPC) : GPC is employed to determine the molecular weight and molecular weight distribution (PDI) of the copolymers.

| Comonomers | Catalyst/Initiator System | Polymer Architecture | Characterization Methods | Reference |

| 1,3-Dioxolane, Styrene | Maghnite-H⁺ (montmorillonite clay) | Random Copolymer | ¹H NMR, IR, DSC | orientjchem.orgresearchgate.net |

| 1,3-Dioxolane, L-Lactide | Triflic Acid / 1,2-ethanediol | Random Copolymer | ¹H NMR, ¹³C NMR, HSQC, DSC, GPC | rsc.org |

| 1,3-Dioxolane, 3,3-Bis(chloromethyl)oxacyclobutane | Boron fluoride etherate | Random Copolymer | Compositional analysis | capes.gov.br |

Block and Graft Copolymer Synthesis Methodologies

The synthesis of block and graft copolymers allows for the creation of materials with tailored properties by combining different polymer segments into a single macromolecule. In the context of dioxolane-based polymers, these methods are employed to introduce new functionalities and improve material performance.

Graft copolymers based on poly(1,3-dioxolane) can be synthesized using a copolymerization method. asianpubs.org This involves the use of macromonomers of 1,3-dioxolane that are then copolymerized with other monomers. For instance, macromonomers of 1,3-dioxolane-ω-oxypropyl-methacryloyl have been copolymerized with monomers like methacrylic acid, 2-hydroxypropyl methacrylate (B99206) (2-HPMA), and styrene. asianpubs.orgasianpubs.org This process is typically initiated by a free-radical initiator such as azobisisobutyronitrile (AIBN). asianpubs.orgasianpubs.org The resulting graft copolymers, such as poly((dioxolane-1,3)-g-styrene) and poly(dioxolane-1,3-g-AMM), exhibit amphiphilic properties. asianpubs.org

Block copolymers, on the other hand, are often synthesized through sequential polymerization techniques. For example, anionic polymerization can be used to create diblock copolymers like polystyrene-poly(ethylene oxide) (PS-PEO) by sequentially polymerizing styrene and then ethylene (B1197577) oxide. cmu.edu While this example doesn't directly involve this compound, the principles of sequential monomer addition are applicable to the synthesis of block copolymers containing dioxolane segments. The resulting block copolymers can self-assemble into various nanostructures in selective solvents. mdpi.com

The table below summarizes the synthesis of a graft copolymer based on poly(1,3-dioxolane).

| Property | Value |

| Copolymer Type | Graft Copolymer |

| Backbone | Poly(1,3-dioxolane) |

| Grafted Monomers | Styrene, Methacrylic Acid, 2-Hydroxypropyl methacrylate (2-HPMA) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Resulting Copolymers | Poly((dioxolane-1,3)-g-styrene), Poly(dioxolane-1,3-g-AMM) |

Control of Molecular Weight and Polymer Properties

"Living" polymerization techniques are crucial for controlling the molecular weight and achieving a narrow molecular weight distribution (polydispersity) in polymers. These methods are characterized by the absence of chain termination and chain transfer reactions, allowing polymer chains to grow at a constant rate.

For cyclic ethers like 1,3-dioxolane, cationic ring-opening polymerization is a common method. This can be initiated by catalysts such as montmorillonite clay exchanged with protons (Maghnite-H+). orientjchem.org The polymerization proceeds in bulk, and the amount of catalyst used can influence the yield of the copolymer. orientjchem.org An increase in the amount of Maghnite-H+ leads to a higher number of initiating active sites, resulting in an increased polymerization yield. orientjchem.org

The use of controlled polymerization techniques enables the synthesis of polymers with desired compositions and molar masses. researchgate.net This control over the polymer structure is essential for tailoring the physicochemical properties of the resulting materials for specific applications. researchgate.net

The structure of the monomer plays a significant role in determining the microstructure and properties of the resulting polymer. The presence of bulky side groups or functional groups can affect the polymer's crystallinity, glass transition temperature, and mechanical properties.

For example, in dimethacrylate-based polymer networks, the structure of the monomer influences the degree of conversion and the mechanical properties of the polymer. mdpi.com Monomers like 2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]-propane (Bis-GMA) have a rigid molecular structure and hydroxyl groups that contribute to low polymerization shrinkage and high modulus in the resulting polymer. mdpi.com However, these features also lead to high viscosity and residual unsaturation. mdpi.com

The copolymerization of different monomers can also be used to modify the polymer microstructure. For instance, the copolymerization of 1,3-dioxolane with styrene using a Maghnite-H+ catalyst results in a semi-crystalline copolymer with a distinct glass transition temperature and melting temperature. orientjchem.org The presence of both transitions indicates a polymer with both amorphous and crystalline regions. orientjchem.org

The following table highlights the effect of monomer structure on polymer properties.

| Monomer | Key Structural Feature | Influence on Polymer Properties |

| 2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]-propane (Bis-GMA) | Rigid structure, hydroxyl groups | Low polymerization shrinkage, high modulus, high viscosity |

| Triethylene glycol dimethacrylate (TEGDMA) | Flexible ether linkages | Can lead to a smoother morphology and lower brittleness in the homopolymer |

| 1,3-Dioxolane | Cyclic ether | Can be copolymerized to form semi-crystalline polymers |

Computational and Theoretical Studies of 2,2 Bis Chloromethyl 1,3 Dioxolane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within the 2,2-bis(chloromethyl)-1,3-dioxolane molecule, which is fundamental to its reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. irjweb.com It is a widely used tool for predicting various molecular properties. nanobioletters.com For this compound, DFT calculations can provide insights into its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A key output of DFT calculations is the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. researchgate.net The presence of the two electron-withdrawing chloromethyl groups at the C2 position is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 1,3-dioxolane (B20135).

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered by inductive effect | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Significantly lowered | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Smaller than 1,3-dioxolane | Suggests higher reactivity |

| Dipole Moment | Increased | Due to the polar C-Cl bonds |

| Vibrational Frequencies | Characteristic C-Cl stretches | Useful for spectroscopic identification |

Electrostatic Potential Mapping and Reactivity Prediction

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. rsc.org The ESP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org

For this compound, the ESP map would be expected to show regions of negative potential (typically colored in shades of red) around the oxygen atoms of the dioxolane ring, as they are the most electronegative atoms. These regions are prone to attack by electrophiles. Conversely, regions of positive potential (typically colored in shades of blue) would be expected around the hydrogen atoms and particularly near the carbon atoms of the chloromethyl groups, influenced by the electron-withdrawing chlorine atoms. These positive regions indicate susceptibility to nucleophilic attack. The ESP map can thus guide the understanding of the molecule's role in polymerization and other reactions.

Simulation of Reaction Pathways and Energetics

Computational simulations can model the step-by-step process of chemical reactions, providing insights into the energy changes and the structures of transient intermediates.

Transition State Modeling for Polymerization Initiation and Propagation

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane and its derivatives is a key reaction for producing polyacetal resins. researchgate.netnih.gov This process can proceed through different mechanisms, such as the activated chain end (ACE) and the activated monomer (AM) mechanisms. acs.org Transition state modeling using computational methods can elucidate the preferred reaction pathway and the associated energy barriers.

For this compound, the polymerization is typically initiated by a cationic species. youtube.com In the ACE mechanism, the initiator protonates one of the oxygen atoms of the dioxolane ring, leading to ring opening and the formation of a carbocationic active center at the end of the growing polymer chain. acs.org In the AM mechanism, the protonated monomer is attacked by a neutral initiator, such as a diol. nih.gov

Table 2: Hypothetical Energetic Data for the Cationic Polymerization of this compound

| Reaction Step | Mechanism | Calculated Activation Energy (kJ/mol) | Significance |

| Initiation | ACE | Higher than 1,3-dioxolane | Steric hindrance may disfavor this step |

| Propagation | ACE | Influenced by substituent effects | Determines the rate of chain growth |

| Initiation | AM | Potentially favored with diol initiator | Offers better control over polymerization |

| Propagation | AM | Lower energy barrier | Facilitates controlled polymer synthesis |

Conformational Analysis and Steric Effects

The 1,3-dioxolane ring is not planar and exists in various conformations, such as the envelope and half-chair forms. nih.gov The substituents on the ring influence the relative stability of these conformations. Conformational analysis of this compound is important for understanding its reactivity and the stereochemistry of its reactions.

The two chloromethyl groups at the C2 position introduce significant steric bulk. youtube.comyoutube.com Computational methods can be used to calculate the energies of different conformers and determine the most stable arrangement of these groups. It is likely that the molecule will adopt a conformation that minimizes the steric interactions between the chloromethyl groups and the rest of the ring. These steric factors can also play a crucial role in the approach of an initiator or a growing polymer chain during polymerization, potentially influencing the stereoselectivity of the process. Studies on substituted cyclohexanes have shown that bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, a principle that also applies to heterocyclic systems. mdpi.com

Molecular Modeling of Polymer Systems

Once the polymer is formed, molecular modeling techniques can be used to predict the properties of the resulting material. These simulations can provide insights into the polymer's structure-property relationships. nih.gov

Molecular dynamics (MD) simulations can be employed to model the behavior of poly(this compound) chains in the solid or molten state. nih.gov These simulations track the movement of atoms over time, allowing for the calculation of macroscopic properties such as density, glass transition temperature, and mechanical strength. mdpi.com The input for these simulations often comes from quantum chemical calculations on the monomer unit. mdpi.com

Chain Propagation Dynamics in Cationic Polymerization

The cationic ring-opening polymerization (CROP) of cyclic ethers like this compound is a complex process involving initiation, propagation, and termination steps. wikipedia.org Computational studies, particularly those employing quantum chemical methods such as Density Functional Theory (DFT), can elucidate the step-by-step mechanism of chain propagation. This involves the repeated addition of monomer units to the growing polymer chain, which carries a positive charge at its active end.

The propagation step in the CROP of a dioxolane proceeds via an SN2-type mechanism, where the oxygen atom of an incoming monomer attacks the electrophilic carbon atom of the active chain end, which is a tertiary oxonium ion. This attack leads to the opening of the cyclic ether ring of the active end and the incorporation of a new monomer unit into the polymer chain. The process regenerates the oxonium ion at the new chain end, allowing for further propagation.

Key aspects of chain propagation dynamics that can be investigated computationally include:

Activation Energies: The energy barrier for the ring-opening and monomer addition determines the rate of polymerization. DFT calculations can model the transition state of this reaction and compute the associated activation energy.

Reaction Pathways: Computational models can explore competing reaction pathways, such as backbiting, where the active chain end attacks a segment of its own chain, leading to the formation of cyclic oligomers. This is a common occurrence in the polymerization of 1,3-dioxolane. researchgate.net

Stereochemistry: For substituted dioxolanes, theoretical calculations can predict the stereochemical outcome of the polymerization, i.e., whether the polymer will be isotactic, syndiotactic, or atactic.

Table 1: Monomer Reactivity Ratios for Cationic Copolymerization of 1,3-Dioxolane (M₁) with Various Cyclic Ethers (M₂) at 0°C with BF₃·O(C₂H₅)₂ Catalyst

| Comonomer (M₂) | r₁ (1,3-Dioxolane) | r₂ (Comonomer) |

| 3,3-Bis(chloromethyl)oxacyclobutane | 0.5 | 1.1 |

| Tetrahydrofuran (B95107) | 2.6 | 0.25 |

| 4-Chloromethyl-1,3-dioxolane | 0.9 | 1.0 |

This table presents experimentally determined reactivity ratios for analogous systems to illustrate the principles of chain propagation dynamics. The data is adapted from studies on the copolymerization of 1,3-dioxolane.

The reactivity of cyclic ethers in cationic polymerization is influenced by their basicity and ring strain. aston.ac.uk The chloromethyl substituents in this compound are expected to have a significant electronic effect on the oxygen atoms of the dioxolane ring, thereby influencing the monomer's basicity and its reactivity in the polymerization process.

Modeling of Monomer-Catalyst Interactions

The initiation of cationic polymerization involves the interaction of the monomer with a catalyst, typically a Lewis acid or a protic acid. nih.gov Computational modeling is instrumental in understanding the nature of the monomer-catalyst complex and the subsequent generation of the initial cationic species that starts the polymer chain.

DFT calculations can be used to model the interaction between the Lewis acid catalyst and the oxygen atoms of the this compound monomer. These models can predict the geometry of the resulting complex, the extent of charge transfer, and the weakening of the ring bonds, which facilitates the ring-opening process.

Key parameters that can be determined from modeling monomer-catalyst interactions include:

Binding Energies: The strength of the interaction between the monomer and the catalyst can be quantified by calculating the binding energy of the complex.

Charge Distribution: Analysis of the charge distribution in the monomer-catalyst adduct can reveal the polarization of bonds and the localization of the positive charge, which is crucial for the subsequent steps of polymerization.

Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of the cationic species. wikipedia.orgacs.org Computational models can incorporate solvent effects to provide a more realistic description of the polymerization system.

Table 2: Illustrative Calculated Energy Barriers for Steps in a Catalyzed Polymerization

| Reaction Step | System | Method | Calculated Energy Barrier (kcal/mol) |

| Ethylene (B1197577) Insertion | Pd-catalyst | DFT | 14.4 |

| CO Generation | Pd-catalyst | DFT | 22.7 |

| CO Insertion | Pd-catalyst | DFT | 9.9 |

This table provides examples of computationally determined energy barriers from a DFT study on a palladium-catalyzed copolymerization to illustrate the type of data obtained from modeling monomer-catalyst interactions. mdpi.com This data is not for this compound but serves as a representative example.

In the context of this compound, theoretical modeling would be essential to understand how the two chloromethyl groups influence the interaction with the catalyst. These electron-withdrawing groups would likely affect the electron density on the oxygen atoms, which in turn would modulate the strength of the Lewis acid-base interaction with the catalyst.

Analytical and Spectroscopic Characterization Methods for 2,2 Bis Chloromethyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular characterization of 2,2-Bis(chloromethyl)-1,3-dioxolane and its derivatives. It provides precise information about the atomic arrangement and chemical environment of protons and carbon atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the different proton environments in this compound. The molecule's structure suggests the presence of two distinct sets of protons: those on the chloromethyl groups (-CH₂Cl) and those on the ethylene (B1197577) glycol backbone of the dioxolane ring (-OCH₂CH₂O-).

Due to the molecule's symmetry, the four protons of the dioxolane ring are chemically equivalent, as are the four protons of the two chloromethyl groups. This would be expected to result in two main signals in the ¹H NMR spectrum.

The protons of the -OCH₂CH₂O- group in the dioxolane ring typically appear as a singlet. In the parent 1,3-dioxolane (B20135), these protons resonate at approximately 3.9 ppm. rsc.orgnih.govchemicalbook.com

The protons of the -CH₂Cl groups are shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. In similar structures like 2-(chloromethyl)-1,3-dioxolane, the chloromethyl protons appear as a singlet. rsc.orgchemicalbook.com For this compound, this signal is also expected to be a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₂CH₂O- | ~4.0 | Singlet |

| -CH₂Cl | ~3.7 | Singlet |

Note: These are estimated values. Actual experimental values may vary based on the solvent and other experimental conditions.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Based on its structure, three distinct carbon signals are anticipated:

One signal for the two equivalent carbons of the chloromethyl groups (-C H₂Cl).

One signal for the two equivalent carbons of the dioxolane ring (-OC H₂C H₂O-).

One signal for the quaternary carbon at the 2-position of the dioxolane ring (-O-C -O). libretexts.org

The chemical shifts of these carbons are influenced by their bonding environment. The presence of electronegative oxygen and chlorine atoms causes a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OC H₂C H₂O- | ~65 |

| -C H₂Cl | ~45-50 |

| -O-C (-CH₂Cl)₂-O- | ~100-110 |

Note: These are estimated values based on general chemical shift ranges and data for similar compounds. libretexts.orgbiosynth.comrsc.org Actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation of Polymers

For polymers derived from this compound, such as polyethers, more advanced NMR techniques are often necessary to fully elucidate their complex structures. While ¹H and ¹³C NMR can confirm the successful polymerization and identify the main repeating units, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide more detailed information about monomer sequencing, branching, and end-group analysis.

In the study of polymers derived from similar cyclic monomers, such as poly(trimethylene carbonate), ¹H NMR is used to determine the number-average molecular weight by analyzing the end groups. rsc.orgresearchgate.netresearchgate.net For more complex polymer structures, advanced techniques are crucial. For instance, in the characterization of copolymers, 2D NMR can help to distinguish between random, block, and alternating monomer arrangements. Although specific literature on the application of these advanced techniques to polymers of this compound was not found, their use is a standard approach in polymer characterization. researchgate.netnih.govresearchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are key to identifying functional groups and understanding the electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds. The key expected vibrational bands are:

C-O-C Stretching: The dioxolane ring is characterized by strong C-O-C stretching vibrations, typically found in the region of 1200-1000 cm⁻¹. Spectra of similar dioxolane compounds show these prominent peaks. chemicalbook.comchemicalbook.comnist.gov

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) groups (-CH₂) are expected in the 3000-2850 cm⁻¹ range.

C-Cl Stretching: The presence of the chloromethyl groups will give rise to C-Cl stretching bands, which typically appear in the 800-600 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ groups will appear in the 1470-1430 cm⁻¹ and surrounding regions.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2980 - 2850 | Medium to Strong |

| C-O-C (ether) | Stretching | 1200 - 1000 | Strong |

| C-Cl (alkyl halide) | Stretching | 800 - 600 | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1470 | Medium |

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are indispensable for the separation and analysis of this compound and its related polymeric materials. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for detailed characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS is essential for assessing the purity of the monomer and confirming its chemical identity. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed mass spectra that can be used to identify the individual components. thermofisher.com

The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. mdpi.com This mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. thermofisher.com

Table 1: Illustrative GC-MS Data for the Analysis of a this compound Sample

| Parameter | Value |

| Column Type | Capillary Column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Temperature Program | Initial temp: 50°C, ramp to 250°C |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

Table 2: Expected GC-MS Results for a Pure Sample and an Impure Sample

| Retention Time (min) | Compound Identity | Mass Spectrum (Key m/z ions) | Purity Indication |

| Pure Sample | |||

| 12.5 | This compound | e.g., 158, 123, 87, 49 | >99% (single major peak) |

| Impure Sample | |||

| 10.2 | Starting Material (e.g., 1,3-dichloroacetone) | Varies | Impurity |

| 12.5 | This compound | e.g., 158, 123, 87, 49 | Main Component |

| 14.1 | By-product | Varies | Impurity |

Note: The retention times and mass spectral data are hypothetical and serve for illustrative purposes. Actual values would be determined experimentally.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

For the polymers derived from this compound, determining the molecular weight and its distribution is critical as these properties significantly influence the material's physical and mechanical characteristics. researchgate.netlcms.cz Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for this analysis. researchgate.netjordilabs.com

GPC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net The sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. researchgate.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. jordilabs.com By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. researchgate.net This analysis provides crucial data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

Table 3: Typical GPC/SEC System Configuration for Polymer Analysis

| Component | Specification |

| Pump | Isocratic HPLC Pump |

| Injector | Autosampler |

| Columns | Set of GPC columns with different pore sizes (e.g., Styragel®) researchgate.net |

| Solvent (Mobile Phase) | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent researchgate.net |

| Detector | Refractive Index (RI) Detector, UV Detector, Light Scattering Detector |

| Calibration Standards | Polystyrene or other relevant polymer standards researchgate.net |

Table 4: Example of Molecular Weight Data Obtained from GPC/SEC for a Polymer Derived from this compound

| Parameter | Value | Description |

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 30,000 | Weight-average molecular weight |

| PDI | 2.0 | Polydispersity Index (Mw/Mn) |

| Peak Molecular Weight (Mp) | 28,000 | Molecular weight at the peak of the elution curve |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. itwreagents.comaga-analytical.com.pl In the synthesis of this compound or its subsequent polymerization, TLC can be used to quickly assess the consumption of starting materials and the formation of products. libretexts.org

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent (eluent). As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent. This separation allows for the visualization of the starting materials, intermediates, and products as distinct spots on the plate, often with the aid of a UV lamp or chemical staining agents. rsc.org By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a chemist can determine when the reaction is complete. libretexts.org

Table 5: TLC Analysis for Monitoring a Reaction

| Lane | Sample | Observation under UV light | Interpretation |

| 1 | Starting Material A | A single spot at Rf = 0.8 | Reference for starting material |

| 2 | Starting Material B | A single spot at Rf = 0.6 | Reference for starting material |

| 3 | Reaction Mixture (t=0) | Two spots at Rf = 0.8 and 0.6 | Reaction has not yet started |

| 4 | Reaction Mixture (t=1 hr) | Faint spots at Rf = 0.8 and 0.6, new spot at Rf = 0.4 | Reaction is in progress, product is forming |

| 5 | Reaction Mixture (t=3 hr) | No spots at Rf = 0.8 and 0.6, strong spot at Rf = 0.4 | Reaction is complete |

Rf (retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are powerful for elucidating the three-dimensional atomic and molecular structure of crystalline materials. For this compound, which can exist in a crystalline solid state, these methods provide precise information about its molecular geometry and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule. mdpi.comnih.gov This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted beams, the electron density throughout the crystal can be mapped, and from this, the exact positions of the atoms in the molecule can be determined. mdpi.com This provides highly accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. brynmawr.edu

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Bond Length (C-Cl) | ~1.78 Å |

| Bond Angle (Cl-C-C) | ~110° |

| Torsion Angle (Cl-C-C-O) | Varies |

Note: These values are illustrative and would be determined from the crystallographic information file (CIF) generated during the SCXRD experiment.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a crystalline solid. rigaku.comresearchgate.net Instead of a single crystal, a powdered sample containing a large number of small, randomly oriented crystallites is used. The X-ray beam diffracts off the various crystal planes in the sample, producing a characteristic diffraction pattern of concentric rings. researchgate.net This pattern, when plotted as intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. rigaku.com PXRD is particularly useful for distinguishing between different polymorphic forms (different crystal structures of the same compound), which can have different physical properties. rigaku.com

Table 7: PXRD Peak List for a Crystalline Form of this compound